molecular formula C8H14N4O B2718432 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1498858-70-0

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2718432
CAS No.: 1498858-70-0
M. Wt: 182.227
InChI Key: TXUCTJMKWVMQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxamide functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1,5-dimethyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the desired carboxamide by treatment with a suitable amine, such as N,N-dimethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent.

Scientific Research Applications

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of the enzyme or receptor, thereby blocking its activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or suppression of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both ethyl and dimethyl groups attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of amino and carboxamide functional groups also enhances its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

4-amino-N-ethyl-N,2-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-11(2)8(13)7-6(9)5-10-12(7)3/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUCTJMKWVMQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(C=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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